An In-depth Technical Guide to the Chemical Structure and Bonding of 4,5-Dipropyloctane-4,5-diol
An In-depth Technical Guide to the Chemical Structure and Bonding of 4,5-Dipropyloctane-4,5-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and bonding of 4,5-dipropyloctane-4,5-diol. Due to the limited availability of specific experimental data for this compound, this guide presents known properties and supplements with data from the analogous and well-studied vicinal diol, 2,3-dimethylbutane-2,3-diol (pinacol), to provide a thorough understanding of its expected chemical behavior. This document includes a summary of physicochemical properties, a discussion on its molecular structure and bonding, and generalized experimental protocols for the synthesis and characterization of similar vicinal diols.
Introduction
4,5-dipropyloctane-4,5-diol is a vicinal diol, a class of organic compounds characterized by the presence of two hydroxyl (-OH) groups on adjacent carbon atoms. Its structure consists of an eight-carbon octane backbone with propyl groups and hydroxyl groups attached to the fourth and fifth carbon atoms. Vicinal diols are valuable intermediates in organic synthesis and have applications in materials science and pharmaceuticals. Understanding the chemical structure and bonding of 4,5-dipropyloctane-4,5-diol is crucial for predicting its reactivity and potential applications.
Physicochemical Properties
Quantitative data for 4,5-dipropyloctane-4,5-diol is sparse in the available literature. The following table summarizes the known and predicted properties. For context, the experimental values for the analogous compound, 2,3-dimethylbutane-2,3-diol (pinacol), are also provided.
| Property | 4,5-Dipropyloctane-4,5-diol | 2,3-Dimethylbutane-2,3-diol (Pinacol) |
| Molecular Formula | C₁₄H₃₀O₂ | C₆H₁₄O₂ |
| Molecular Weight | 230.39 g/mol | 118.17 g/mol [1] |
| CAS Number | 86954-78-1 | 76-09-5[1] |
| Melting Point | 68 °C | 40-43 °C |
| Boiling Point | 260 °C | 171-172 °C |
| Density | 0.904 ± 0.06 g/cm³ (Predicted) | 0.967 g/cm³ |
| Solubility | Soluble in organic solvents; limited data on water solubility. | Soluble in water, alcohol, and ether. |
Molecular Structure and Bonding
The molecular structure of 4,5-dipropyloctane-4,5-diol features a central carbon-carbon bond (C4-C5) to which the two hydroxyl groups are attached. The surrounding alkyl groups (propyl and the remaining portions of the octane chain) create a sterically hindered environment around the diol functionality.
Chemical Bonding and Geometry
The carbon atoms in the octane backbone are sp³ hybridized, resulting in a tetrahedral geometry with bond angles approximating 109.5°.[2][3][4] The C-C single bond lengths are typically around 1.54 Å, and the C-H bond lengths are approximately 1.09 Å.[2][5][6] The oxygen atoms of the hydroxyl groups are also sp³ hybridized, leading to a bent geometry for the C-O-H group with a bond angle of approximately 104.5°.[7]
A noteworthy feature of vicinal diols is the potential for intramolecular hydrogen bonding between the two hydroxyl groups, which can influence the molecule's conformation and reactivity. Recent studies on vicinal diols have also revealed that the C-O bond length of the intramolecular hydrogen-bond donor can be shorter than that of the acceptor, a subtle but significant structural characteristic.[8]
Table of Typical Bond Lengths and Angles:
| Bond | Typical Length (Å) | Bond Angle | Typical Angle (°) |
| C-C (alkane) | 1.54[2][5] | C-C-C | ~109.5[3][4] |
| C-H (alkane) | 1.09[2][6] | H-C-H | ~109.5[4] |
| C-O (alcohol) | 1.42[9] | C-O-H | ~104.5[7] |
| O-H (alcohol) | 0.96[7] |
Stereochemistry
The 4th and 5th carbon atoms of 4,5-dipropyloctane-4,5-diol are stereocenters. Therefore, the molecule can exist as different stereoisomers (RR, SS, and meso forms). The specific stereochemistry will depend on the synthetic route used for its preparation.
Experimental Protocols
Synthesis of a Vicinal Diol: Pinacol Coupling Reaction
This method involves the reductive coupling of a ketone in the presence of a metal, typically magnesium amalgam.
Materials:
-
Acetone
-
Magnesium turnings
-
Mercury(II) chloride
-
Benzene (or another suitable solvent)
-
Dilute sulfuric acid
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Activate the magnesium turnings by briefly treating them with a small amount of mercury(II) chloride in the reaction flask.
-
Add a solution of acetone in benzene to the activated magnesium.
-
The reaction is typically initiated by gentle heating and then proceeds exothermically. Maintain the reaction under reflux until the magnesium is consumed.
-
After the reaction is complete, hydrolyze the magnesium pinacolate intermediate by the slow addition of dilute sulfuric acid.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with water and then a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation.
-
Purify the resulting crude pinacol by recrystallization or distillation.
Characterization Techniques
The structure and purity of the synthesized diol would be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the different types of protons in the molecule. The hydroxyl protons would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The protons on the carbon atoms adjacent to the hydroxyl groups would appear at a downfield-shifted position compared to other alkyl protons.
-
¹³C NMR: Would show distinct signals for each unique carbon atom. The carbons bearing the hydroxyl groups would be significantly deshielded and appear at a downfield chemical shift.
-
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl groups. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and the C-O stretching vibration would appear in the 1000-1200 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water and cleavage of the C-C bond between the two hydroxyl-bearing carbons.
Mandatory Visualizations
References
- 1. Pinacol | C6H14O2 | CID 6425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkane - Wikipedia [en.wikipedia.org]
- 3. siue.edu [siue.edu]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Carbon–hydrogen bond - Wikipedia [en.wikipedia.org]
- 7. Bond lenght and bond angle of alcohol phenol ether | Filo [askfilo.com]
- 8. Unlocking a new hydrogen-bonding marker: C-O bond shortening in vicinal diols revealed by rotational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CK12-Foundation [flexbooks.ck12.org]
